5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide
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Overview
Description
5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with fluorine atoms and a pyridine ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Fluorination: The amine is then subjected to electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.
Amide Formation: The fluorinated amine is reacted with 3-fluoropyridine-4-carboxylic acid or its derivatives under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of substituted benzamides or pyridines
Scientific Research Applications
5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide
- 5-chloro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide
- 5-fluoro-N-(3-chloropyridin-4-yl)-2-methylbenzamide
Uniqueness
5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms enhances its stability and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-8-2-3-9(14)6-10(8)13(18)17-12-4-5-16-7-11(12)15/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPYAUPVNHCHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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